molecular formula C19H20FN5O3 B2808874 1-(3-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1396815-80-7

1-(3-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2808874
CAS No.: 1396815-80-7
M. Wt: 385.399
InChI Key: KCYOWTVVESIIMR-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a morpholinopyrimidinyl group, and a pyrrolidine carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the morpholinopyrimidinyl group: This can be done through a nucleophilic substitution reaction where the morpholinopyrimidinyl group is attached to the pyrrolidine ring.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and morpholinopyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-(3-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c20-14-2-1-3-15(9-14)25-11-13(8-18(25)26)19(27)23-16-10-17(22-12-21-16)24-4-6-28-7-5-24/h1-3,9-10,12-13H,4-8,11H2,(H,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYOWTVVESIIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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